2-[3-fluoro-5-(2-methylpropyl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-fluoro-5-(2-methylpropyl)phenyl]acetonitrile is an organic compound with a complex structure that includes a fluorine atom, a nitrile group, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-fluoro-5-(2-methylpropyl)benzyl chloride with sodium cyanide under appropriate conditions to yield the desired acetonitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-fluoro-5-(2-methylpropyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[3-fluoro-5-(2-methylpropyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-fluoro-5-(2-methylpropyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can act as a reactive site for further chemical modifications, enabling the compound to participate in diverse reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-(2-methylpropyl)benzonitrile
- 2-fluoro-5-(trifluoromethyl)phenyl isocyanate
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-[3-fluoro-5-(2-methylpropyl)phenyl]acetonitrile is unique due to its specific combination of a fluorine atom, a nitrile group, and a branched alkyl chain. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
2680530-71-4 |
---|---|
Molecular Formula |
C12H14FN |
Molecular Weight |
191.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.